molecular formula C16H11F5N2O4 B10938675 {5-[(2,4-difluorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10938675
M. Wt: 390.26 g/mol
InChI Key: WPAREYBVALHXRF-UHFFFAOYSA-N
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Description

{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the furan ring can be synthesized through a cyclization reaction involving 2,4-difluorophenol and a suitable aldehyde . The pyrazole ring can be formed through a condensation reaction involving a hydrazine derivative and a trifluoromethyl ketone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE: A simpler analog lacking the pyrazole ring.

    {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE: A closely related compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of furan and pyrazole rings, along with the presence of fluorine atoms. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11F5N2O4

Molecular Weight

390.26 g/mol

IUPAC Name

[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H11F5N2O4/c17-9-1-3-12(11(18)7-9)26-8-10-2-4-13(27-10)14(24)23-15(25,5-6-22-23)16(19,20)21/h1-4,6-7,25H,5,8H2

InChI Key

WPAREYBVALHXRF-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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